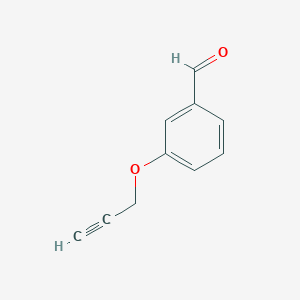

3-Prop-2-ynyloxy-benzaldehyde

Descripción

BenchChem offers high-quality 3-Prop-2-ynyloxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Prop-2-ynyloxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAQTWGCPCRKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390292 | |

| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-87-6 | |

| Record name | 3-(2-Propyn-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-Prop-2-ynyloxy-benzaldehyde from 3-hydroxybenzaldehyde

This guide provides a comprehensive overview of the synthesis of 3-prop-2-ynyloxy-benzaldehyde, a valuable intermediate in drug discovery and materials science. The core of this synthesis lies in the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage. This document will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this synthetic transformation.

Introduction: The Significance of 3-Prop-2-ynyloxy-benzaldehyde

3-Prop-2-ynyloxy-benzaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of a terminal alkyne group makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This highly efficient and specific reaction allows for the facile conjugation of this molecule to various azide-containing scaffolds, enabling the rapid synthesis of diverse molecular architectures.[3][4] The benzaldehyde moiety, on the other hand, can be further functionalized through various classical organic transformations, providing a versatile handle for molecular elaboration. Consequently, this compound serves as a key building block for the synthesis of novel bioactive compounds, targeted drug delivery systems, and advanced materials.[1]

The Core Reaction: Williamson Ether Synthesis

The synthesis of 3-prop-2-ynyloxy-benzaldehyde from 3-hydroxybenzaldehyde is achieved through the Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, is a fundamental method for preparing symmetrical and unsymmetrical ethers.[5][6] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Reaction Mechanism

The synthesis involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide ion. This step is crucial as it generates a potent nucleophile.[9][10] The choice of base is critical; for aryl ethers, bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly employed.[7]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide in an SN2 fashion.[6][11] This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the O-propargylation of phenolic compounds.[12][13]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | ≥98% |

| Propargyl Bromide | C₃H₃Br | 118.96 | 106-96-7 | 80% in toluene |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 equiv.) and anhydrous potassium carbonate (8.48 g, 61.4 mmol, 1.5 equiv.).

-

Solvent Addition: Add 100 mL of acetone to the flask.

-

Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (80% solution in toluene, 6.1 mL, 55.2 mmol, 1.35 equiv.) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-prop-2-ynyloxy-benzaldehyde as a solid. A similar procedure for a related compound yielded a product with 99.9% purity.[13]

Characterization

The structure and purity of the final product, 3-prop-2-ynyloxy-benzaldehyde (C₁₀H₈O₂, MW: 160.17 g/mol , CAS: 5651-87-6), can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15][16]

Critical Parameters and Mechanistic Insights

The success of the Williamson ether synthesis for this transformation hinges on several key factors:

-

Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without promoting side reactions like the Cannizzaro reaction of the aldehyde functionality.[17] Stronger bases such as sodium hydride (NaH) can also be used, but K₂CO₃ is generally preferred for its ease of handling and cost-effectiveness.[8]

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[6]

-

Alkylating Agent: Propargyl bromide is a primary alkyl halide, which is highly reactive towards SN2 displacement and less prone to elimination reactions.[11] It is important to use a slight excess of the alkylating agent to ensure complete conversion of the starting material.

-

Temperature: The reaction is typically conducted at an elevated temperature (refluxing acetone) to increase the reaction rate.[13] However, excessively high temperatures should be avoided as they can lead to decomposition of the product or starting materials.

-

Side Reactions: A potential side reaction is C-alkylation, where the propargyl group attaches to the aromatic ring instead of the phenolic oxygen.[7] However, O-alkylation is generally favored under the described conditions.

Conclusion

The synthesis of 3-prop-2-ynyloxy-benzaldehyde via the Williamson ether synthesis is a reliable and efficient method for producing this versatile chemical intermediate. By carefully controlling the reaction parameters, particularly the choice of base and solvent, high yields of the desired product can be achieved. The protocol and insights provided in this guide offer a solid foundation for researchers and scientists to successfully perform this synthesis and utilize the product in their respective fields of research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroeder.nd.edu [rroeder.nd.edu]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. 3-Prop-2-ynyloxy-benzaldehyde | 5651-87-6 | FAA65187 [biosynth.com]

- 15. 3-Prop-2-ynyloxy-benzaldehyde | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. Buy 3-Prop-2-ynyloxy-benzaldehyde (EVT-333346) | 5651-87-6 [evitachem.com]

chemical properties and structure of 3-Prop-2-ynyloxy-benzaldehyde

An In-depth Technical Guide to 3-Prop-2-ynyloxy-benzaldehyde: Structure, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

3-Prop-2-ynyloxy-benzaldehyde is a bifunctional organic compound that has garnered significant attention from the scientific community. Its unique molecular architecture, featuring a benzaldehyde core substituted with a propargyl ether group, positions it as a highly versatile building block in organic synthesis, medicinal chemistry, and materials science. The presence of three key functional groups—an aldehyde, an ether, and a terminal alkyne—provides multiple reaction sites for chemical modification.

The aldehyde group serves as a classic electrophilic center, readily participating in reactions such as oxidation, reduction, and the formation of imines and other carbon-carbon bonds. The terminal alkyne is particularly valuable due to its ability to undergo highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows for the straightforward and robust conjugation of 3-Prop-2-ynyloxy-benzaldehyde to other molecules, facilitating the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this important molecule for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is crucial for its application in research and development. The key identifiers and physicochemical properties of 3-Prop-2-ynyloxy-benzaldehyde are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)benzaldehyde |

| CAS Number | 5651-87-6[2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₈O₂[2][3][4][5][7] |

| Molecular Weight | 160.17 g/mol [2][3][4][5][7] |

| Boiling Point | 82 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents[2] |

| SMILES | C#CCOC1=CC=CC(=C1)C=O[2][3][7] |

| InChI | InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2[2][5] |

| InChI Key | CYAQTWGCPCRKJT-UHFFFAOYSA-N[2][5] |

Molecular Structure and Spectroscopic Characterization

The structure of 3-Prop-2-ynyloxy-benzaldehyde consists of a benzene ring substituted with an aldehyde group and a propargyloxy group at the meta-position.[2] This arrangement of functional groups dictates its reactivity and potential for intermolecular interactions.

Crystallographic studies of related compounds suggest that the benzaldehyde portion of the molecule is largely planar.[8][9] The crystal packing is often influenced by weak intermolecular forces, including C-H···O hydrogen bonds and π-π stacking interactions, which help to form a three-dimensional supramolecular framework.[2][8]

Spectroscopic Signatures

While specific spectra are dependent on experimental conditions, the expected spectroscopic data for 3-Prop-2-ynyloxy-benzaldehyde are as follows:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the methylene protons of the propargyl group adjacent to the oxygen (around 4.7-4.9 ppm), and the acetylenic proton (a triplet around 2.5-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde at the downfield region (around 190 ppm). Signals for the aromatic carbons would appear between 110-160 ppm. The carbons of the propargyl group would also be identifiable, with the terminal alkyne carbons appearing around 75-80 ppm.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2150 cm⁻¹), and the ≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).

Synthesis and Reactivity

Primary Synthesis: Williamson Ether Synthesis

The most common and straightforward method for synthesizing 3-Prop-2-ynyloxy-benzaldehyde is through a Williamson ether synthesis.[2] This nucleophilic substitution reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking propargyl bromide (or another propargyl halide) in an Sɴ2 reaction.

The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), and in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) at room or slightly elevated temperatures.[2]

For industrial-scale production, the efficiency of this reaction can be enhanced by using aqueous micellar media. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles that act as microreactors, concentrating the organic reactants and stabilizing the phenoxide intermediate, leading to excellent yields.[2]

Chemical Reactivity

The reactivity of 3-Prop-2-ynyloxy-benzaldehyde is governed by its three distinct functional groups, allowing it to participate in a wide array of chemical transformations.

-

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be oxidized to the corresponding 3-Prop-2-ynyloxy-benzoic acid using standard oxidizing agents.[2]

-

Reduction: It can be reduced to 3-Prop-2-ynyloxy-benzyl alcohol with reducing agents like sodium borohydride.[2]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions like the formation of imines with primary amines, which is a key step in the A³ coupling reaction to form propargylamines.[10]

-

-

Reactions of the Alkyne Group:

-

Click Chemistry: The terminal alkyne is a key feature for modern synthetic applications. It readily participates in the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by copper(I), to form stable 1,2,3-triazole rings.[1][2] This reaction is highly efficient, specific, and biocompatible, making it ideal for applications in drug discovery and bioconjugation.[1]

-

Applications in Research and Drug Development

The unique combination of functional groups in 3-Prop-2-ynyloxy-benzaldehyde makes it a valuable intermediate in several areas of chemical research.

-

Intermediate in Organic Synthesis: It serves as a precursor for a wide range of more complex molecules.[2] It is a building block for synthesizing azides, carborane-carrying porphyrins, and various heterocyclic compounds.[2][3]

-

Medicinal Chemistry and Drug Discovery: Derivatives of 3-Prop-2-ynyloxy-benzaldehyde have been investigated for various therapeutic applications.

-

Antibacterial and Antifungal Activity: Certain derivatives have shown potential as antibacterial and antifungal agents.[2][11]

-

Antioxidant and Neuroprotective Agents: The core structure has been incorporated into multitarget directed ligands (MTDLs) designed to have antioxidant properties and act as calcium channel blockers, which are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[12]

-

PROTACs: The propargyloxy group is an ideal handle for click chemistry, making this molecule a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]

-

-

Materials Science: The rigid structure and reactive alkyne group make it suitable for the synthesis of functional materials, including polymers and porphyrin-based systems with unique optical and electronic properties.[2]

Experimental Protocol: Synthesis of 3-Prop-2-ynyloxy-benzaldehyde

This protocol details a standard laboratory procedure for the synthesis of 3-Prop-2-ynyloxy-benzaldehyde via Williamson ether synthesis.

Materials and Equipment:

-

3-Hydroxybenzaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.2-1.5 eq) to the solution. The mixture will be a suspension.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add propargyl bromide (1.1-1.2 eq) to the reaction mixture dropwise.

-

Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure 3-Prop-2-ynyloxy-benzaldehyde.

Conclusion

3-Prop-2-ynyloxy-benzaldehyde is a compound of significant synthetic utility. Its straightforward synthesis, combined with the orthogonal reactivity of its aldehyde and alkyne functional groups, makes it an invaluable tool for chemists. In particular, its suitability for click chemistry reactions has cemented its role in modern drug discovery, especially in the construction of complex bioactive molecules and targeted therapeutics like PROTACs. As research in these areas continues to advance, the demand for versatile and reliable chemical building blocks like 3-Prop-2-ynyloxy-benzaldehyde is certain to grow, paving the way for new innovations in medicine and materials science.

References

- EvitaChem. (n.d.). Buy 3-Prop-2-ynyloxy-benzaldehyde (EVT-333346).

- Biosynth. (n.d.). 3-Prop-2-ynyloxy-benzaldehyde | 5651-87-6 | FAA65187.

- Santa Cruz Biotechnology. (n.d.). 3-Prop-2-ynyloxy-benzaldehyde | CAS 5651-87-6 | SCBT.

-

PubChem. (n.d.). 3-Prop-2-ynyloxy-benzaldehyde | C10H8O2 | CID 3161242. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. Retrieved from [Link]

-

AIP Publishing. (n.d.). ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. Retrieved from [Link]

-

Beilstein-Institut. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5651-83-2,3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE. Retrieved from [Link]

-

Padron, J. M., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1359. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzaldehyde | C7H6O2 | CID 101. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-Prop-2-ynyloxy-benzaldehyde (EVT-333346) | 5651-87-6 [evitachem.com]

- 3. 3-Prop-2-ynyloxy-benzaldehyde | 5651-87-6 | FAA65187 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 3-Prop-2-ynyloxy-benzaldehyde | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Prop-2-ynyloxy-benzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Prop-2-ynyloxy-benzaldehyde, a versatile bifunctional molecule with significant applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its chemical properties, provide a detailed and validated protocol for its synthesis, explore the reactivity of its key functional groups—the aldehyde and the terminal alkyne—and highlight its utility as a building block, particularly in the realm of "click chemistry." This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Versatility of a Bifunctional Building Block

3-Prop-2-ynyloxy-benzaldehyde is an aromatic compound characterized by the presence of both an aldehyde and a terminal alkyne functional group. This unique combination makes it a highly valuable intermediate in synthetic chemistry. The aldehyde group can undergo a wide range of classical transformations, while the terminal alkyne serves as a handle for modern ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Its derivatives have shown promise in medicinal chemistry, with some exhibiting antibacterial and antiurease activities.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Prop-2-ynyloxy-benzaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 5651-87-6 | [6][7][8][9] |

| Molecular Formula | C₁₀H₈O₂ | [6][7][8][9] |

| Molecular Weight | 160.17 g/mol | [6][7][8][10] |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)benzaldehyde | [7] |

| Appearance | Crystalline solid | [8] |

| Boiling Point | 82 °C | [8] |

| SMILES | C#CCOC1=CC=CC(=C1)C=O | [8] |

Synthesis of 3-Prop-2-ynyloxy-benzaldehyde

The most common and efficient method for the synthesis of 3-Prop-2-ynyloxy-benzaldehyde is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This involves the O-alkylation of 3-hydroxybenzaldehyde with propargyl bromide.[4][5]

Reaction Principle

The synthesis proceeds via the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.

Detailed Experimental Protocol

Materials:

-

3-Hydroxybenzaldehyde

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

With vigorous stirring, add propargyl bromide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (around 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Prop-2-ynyloxy-benzaldehyde as a pure solid.

Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, and mass spectrometry.

-

FT-IR: Expect characteristic peaks for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the aldehyde C=O stretch (~1700 cm⁻¹), and the aromatic C-H and C=C stretches.

-

¹H NMR: Expect signals for the aldehydic proton, the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the ether linkage, and the acetylenic carbons. PubChem provides access to a reference ¹³C NMR spectrum.[7]

Green Synthesis Approach

For a more environmentally friendly approach, the synthesis can be carried out in aqueous micellar media using surfactants like cetyltrimethylammonium bromide (CTAB). This method can lead to high yields and avoids the use of volatile organic solvents.[11]

Reactivity and Chemical Transformations

The synthetic utility of 3-Prop-2-ynyloxy-benzaldehyde stems from the orthogonal reactivity of its two functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical chemical transformations:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-prop-2-ynyloxy-benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.[6]

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (3-(prop-2-yn-1-yloxy)phenyl)methanol, using mild reducing agents such as sodium borohydride.[6]

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can furnish the corresponding secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene.

-

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex molecular architectures.

Reactions of the Alkyne Group: The Gateway to Click Chemistry

The terminal alkyne group is a key feature that allows for the participation of 3-Prop-2-ynyloxy-benzaldehyde in "click chemistry" reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]

Mechanism of CuAAC:

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

This powerful ligation strategy allows for the straightforward conjugation of 3-Prop-2-ynyloxy-benzaldehyde to a variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole ring formed through the CuAAC reaction is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to engage in hydrogen bonding. By using 3-Prop-2-ynyloxy-benzaldehyde as a starting material, a diverse library of triazole-containing compounds can be synthesized and screened for biological activity. Derivatives of propargylated aromatic compounds have demonstrated potential as antibacterial and antiurease agents.[4][5]

Bioconjugation and Chemical Biology

The ability to perform click chemistry under biocompatible conditions (or use strain-promoted azide-alkyne cycloaddition - SPAAC - which does not require a cytotoxic copper catalyst) makes 3-Prop-2-ynyloxy-benzaldehyde a valuable tool for bioconjugation.[12] It can be used to label proteins, nucleic acids, and other biomolecules, enabling studies of their function and localization within living systems.

Materials Science

The rigid, planar structure of the aromatic ring and the potential for forming extended conjugated systems through the triazole linkage make 3-Prop-2-ynyloxy-benzaldehyde an interesting building block for the synthesis of functional materials, such as polymers and organic semiconductors.

Safety and Handling

3-Prop-2-ynyloxy-benzaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The product is intended for research use only.[9]

Conclusion

3-Prop-2-ynyloxy-benzaldehyde is a readily accessible and highly versatile chemical intermediate. Its bifunctional nature, combining the rich chemistry of the aldehyde group with the powerful ligation capabilities of the terminal alkyne, provides a broad platform for the synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its reactivity and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their scientific endeavors.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 3-Prop-2-ynyloxy-benzaldehyde.

Click Chemistry Application

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 3-Prop-2-ynyloxy-benzaldehyde.

References

-

3-Prop-2-ynyloxy-benzaldehyde | C10H8O2 | CID 3161242. PubChem. [Link]

-

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066. PubChem. [Link]

-

“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. [Link]

-

“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. National Institutes of Health (NIH). [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. ResearchGate. [Link]

-

A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 3-Prop-2-ynyloxy-benzaldehyde (EVT-333346) | 5651-87-6 [evitachem.com]

- 7. 3-Prop-2-ynyloxy-benzaldehyde | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Prop-2-ynyloxy-benzaldehyde | 5651-87-6 | FAA65187 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 3-Prop-2-ynyloxy-benzaldehyde

Abstract

3-Prop-2-ynyloxy-benzaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and materials science, integrating the reactivity of an aldehyde with the versatile functionality of a terminal alkyne. This guide provides a detailed examination of its solubility and stability, critical parameters that underpin its application in drug design, synthetic chemistry, and formulation development. By synthesizing data from analogous compounds and established chemical principles, this document offers predictive insights and robust experimental protocols to guide researchers in harnessing the full potential of this compound. We will delve into its solubility across a range of common laboratory solvents, explore its degradation pathways under various stress conditions, and provide validated methodologies for its analysis.

Introduction: The Chemical and Pharmaceutical Significance of 3-Prop-2-ynyloxy-benzaldehyde

3-Prop-2-ynyloxy-benzaldehyde is an aromatic aldehyde distinguished by the presence of a propargyl ether substituent at the meta position. This unique combination of functional groups—an electrophilic aldehyde and a high-energy terminal alkyne—makes it a valuable building block in organic synthesis. The aldehyde group can participate in a variety of classical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. Simultaneously, the propargyl group, with its terminal alkyne, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and materials science.

The stability and solubility of this compound are paramount for its practical application. In drug development, for instance, poor solubility can hinder bioavailability, while instability can lead to the formation of potentially toxic degradation products and a shortened shelf life. A thorough understanding of these properties is therefore essential for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of experimental results.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈O₂ | Based on chemical structure |

| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Benzaldehyde is a colorless to yellow liquid[1]. |

| Odor | Potentially an almond-like odor | Characteristic of benzaldehyde[1]. |

| Boiling Point | Predicted to be > 200 °C | Higher than benzaldehyde (178.1 °C) due to increased molecular weight. |

| Melting Point | Predicted to be low | Many substituted benzaldehydes are liquids or low-melting solids at room temperature. |

| pKa | The terminal alkyne proton is weakly acidic (pKa ~25), while the aldehyde proton is not significantly acidic. | The propargyl alcohol moiety has a pKa of approximately 15, but as an ether, this acidity is removed[2]. |

Solubility Profile: A Predictive Analysis

The solubility of 3-Prop-2-ynyloxy-benzaldehyde is governed by the interplay between its hydrophobic benzene ring and the polar ether and carbonyl groups. The principle of "like dissolves like" provides a strong framework for predicting its solubility in various solvents[3].

Aqueous Solubility

The presence of the large, nonpolar benzene ring suggests that 3-Prop-2-ynyloxy-benzaldehyde will have very low solubility in water. Benzaldehyde itself is only slightly soluble in water[1]. While the ether oxygen can act as a hydrogen bond acceptor, this is unlikely to overcome the hydrophobicity of the aromatic ring and the alkyne group. The lone pair of electrons on the oxygen of the aldehyde group in benzaldehyde is involved in conjugation, making it less available for hydrogen bonding with water[4].

Organic Solvent Solubility

Based on the solubility of benzaldehyde and similar organic compounds, 3-Prop-2-ynyloxy-benzaldehyde is expected to be highly soluble in a range of common organic solvents[1][3].

| Solvent Class | Specific Examples | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The ether linkage in the solute will have favorable dipole-dipole interactions with ether solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the solute will interact favorably with aromatic solvents through π-stacking. |

| Polar Aprotic Solvents | Acetone, Ethyl acetate, Acetonitrile (ACN) | High | The polar carbonyl and ether groups will interact well with these solvents[3]. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar nature of alcohols will facilitate dissolution, although strong hydrogen bonding with the solvent is not expected to be the primary driver. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | The polarity of the aldehyde and ether groups will limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of 3-Prop-2-ynyloxy-benzaldehyde involves the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of 3-Prop-2-ynyloxy-benzaldehyde to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Profile and Degradation Pathways

The stability of 3-Prop-2-ynyloxy-benzaldehyde is influenced by its two primary functional groups: the aromatic aldehyde and the propargyl ether. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[5][6].

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation. In the presence of air (oxygen), benzaldehyde readily oxidizes to benzoic acid[7]. This autoxidation process can proceed through a radical mechanism[8]. Therefore, it is highly probable that 3-Prop-2-ynyloxy-benzaldehyde will degrade to 3-prop-2-ynyloxy-benzoic acid upon exposure to air and/or oxidizing agents.

-

Mitigation Strategy: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light to minimize oxidative degradation.

Acidic and Basic Hydrolysis

-

Acidic Conditions: The propargyl ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions[9]. This cleavage is initiated by the protonation of the ether oxygen, followed by nucleophilic attack.

-

Basic Conditions: The aldehyde group can undergo a Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction where one molecule is reduced to the corresponding alcohol (3-prop-2-ynyloxy-benzyl alcohol) and another is oxidized to the carboxylic acid (3-prop-2-ynyloxy-benzoic acid)[7]. Additionally, strong bases can pose a thermal hazard with propargyl alcohol, a related compound, suggesting caution is warranted[10].

Thermal Stability

Propargyl alcohol, a related compound, has moderate thermal stability and can decompose at elevated temperatures[2]. While the ether linkage in 3-Prop-2-ynyloxy-benzaldehyde is more stable than the alcohol, high temperatures could potentially lead to polymerization of the alkyne group or other degradation pathways.

Photostability

Aromatic aldehydes can be sensitive to light. Photostability testing is a crucial part of forced degradation studies to determine if the compound degrades upon exposure to UV or visible light[11].

Predicted Degradation Pathways Diagram

Caption: Workflow for stability testing and degradation pathway elucidation.

Conclusion and Recommendations

3-Prop-2-ynyloxy-benzaldehyde is a compound with significant potential, but its utility is intrinsically linked to its solubility and stability. Based on its chemical structure, it is predicted to be highly soluble in a wide range of organic solvents but poorly soluble in water. The primary stability concerns are oxidation of the aldehyde group and potential degradation under strongly acidic or basic conditions.

For researchers and drug development professionals, the following recommendations are crucial:

-

Handling and Storage: Store 3-Prop-2-ynyloxy-benzaldehyde under an inert atmosphere, protected from light, and at refrigerated temperatures to minimize degradation.

-

Formulation Development: For aqueous formulations, consider the use of co-solvents or other solubilization techniques.

-

Analytical Method Development: A validated, stability-indicating HPLC method is essential for quality control and for monitoring the stability of the compound in various matrices.

-

Further Studies: Comprehensive forced degradation studies are necessary to fully characterize the degradation profile and to identify any unknown degradation products, which may require further toxicological evaluation.

By adhering to these guidelines and employing the robust experimental protocols outlined in this guide, scientists can effectively manage the challenges associated with the solubility and stability of 3-Prop-2-ynyloxy-benzaldehyde, thereby facilitating its successful application in research and development.

References

- Benchchem. (n.d.). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.

- ResearchGate. (2025). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.

- Solubility of Things. (n.d.). Benzaldehyde.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- ResearchGate. (2025). A four-column approach to developing stability-indicating HPLC methods.

- National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds.

- National Center for Biotechnology Information. (n.d.). Benzaldehyde.

- Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Rawsource. (2025). Propargyl Alcohol in Specialty Chemicals: Key Insights.

- Journal of Molecular and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC)

- Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.

- Matweb. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.

- SpringerLink. (2016).

- Wikipedia. (n.d.). Hydrocarbonoclastic bacteria.

- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development.

- Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Quora. (2016). Why is benzaldehyde less soluble than acetone in water?.

-

ACS Publications. (2023). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calixp[12]yrrole Cavitands as Ligands. Retrieved from ACS Publications website.

- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Wikipedia. (n.d.). Benzaldehyde.

- ACS Publications. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases.

- University of Minnesota. (2022). Properties of Common Organic Solvents.

Sources

- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rawsource.com [rawsource.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Spectroscopic Data of 3-Prop-2-ynyloxy-benzaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic aldehyde, 3-Prop-2-ynyloxy-benzaldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies, the rationale behind spectral interpretations, and the structural information gleaned from each analytical technique. The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility. All theoretical claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of 3-Prop-2-ynyloxy-benzaldehyde

3-Prop-2-ynyloxy-benzaldehyde, with the chemical formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol , is a versatile organic compound.[1][2][3] Its structure, featuring a benzaldehyde core functionalized with a propargyl ether group, makes it a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. The terminal alkyne of the propargyl group is particularly useful for "click" chemistry reactions, allowing for the straightforward introduction of this moiety into larger molecular scaffolds.

Accurate structural elucidation is paramount in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed examination of the expected spectroscopic data for 3-Prop-2-ynyloxy-benzaldehyde, offering a foundational reference for scientists working with this and related molecules.

Below is a diagram illustrating the molecular structure of 3-Prop-2-ynyloxy-benzaldehyde.

Caption: Molecular structure of 3-Prop-2-ynyloxy-benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Prop-2-ynyloxy-benzaldehyde, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Prop-2-ynyloxy-benzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single residual solvent peak at a known chemical shift (δ ~7.26 ppm).[4] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~7.5-7.8 | m | 4H | Aromatic (Ar-H) |

| ~4.8 | d | 2H | Methylene (-OCH₂-) |

| ~2.5 | t | 1H | Acetylenic (-C≡CH) |

Interpretation and Rationale:

-

Aldehyde Proton (δ ~9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield singlet in the region of δ 9.5-10 ppm.[5][6][7]

-

Aromatic Protons (δ ~7.5-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 3-substituted benzaldehyde, one would expect distinct signals for the protons at positions 2, 4, 5, and 6, which will couple with each other.

-

Methylene Protons (δ ~4.8 ppm): The two protons of the methylene group adjacent to the ether oxygen and the alkyne are expected to appear as a doublet. The splitting is due to long-range coupling with the terminal acetylenic proton (⁴J coupling).

-

Acetylenic Proton (δ ~2.5 ppm): The terminal proton of the alkyne group typically resonates around δ 2.5 ppm and appears as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde (C=O) |

| ~160 | Aromatic (C-O) |

| ~138 | Aromatic (C-CHO) |

| ~130, ~124, ~122, ~115 | Aromatic (C-H) |

| ~78 | Acetylenic (-C≡CH) |

| ~76 | Acetylenic (-C≡CH) |

| ~56 | Methylene (-OCH₂-) |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~192 ppm): The carbon of the aldehyde group is significantly deshielded and appears at a very downfield chemical shift, typically in the range of δ 190-205 ppm.[5]

-

Aromatic Carbons (δ ~115-160 ppm): The six carbons of the benzene ring will give distinct signals. The carbon attached to the oxygen of the ether (C-O) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the aldehyde group will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region.

-

Alkyne Carbons (δ ~76 and ~78 ppm): The two sp-hybridized carbons of the alkyne group appear in a characteristic region of the spectrum.

-

Methylene Carbon (δ ~56 ppm): The carbon of the methylene group is shielded by the adjacent sp-hybridized carbons and appears at a more upfield chemical shift compared to the aromatic carbons.

The following diagram illustrates the workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An FTIR (Fourier-Transform Infrared) spectrometer is used to obtain the IR spectrum.

-

Sample Preparation: For a solid sample like 3-Prop-2-ynyloxy-benzaldehyde, the KBr pellet method is common.[1][8] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8] For liquid samples, a drop can be placed between two salt plates.

-

Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~2120 | Weak | C≡C stretch |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-CH₂ stretch (symmetric) |

Interpretation and Rationale:

-

≡C-H Stretch (~3300 cm⁻¹): The sharp, medium intensity band around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne.

-

Aromatic C-H Stretch (~3050 cm⁻¹): The absorption in this region is due to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): Aldehydes typically show two medium intensity bands for the C-H stretch, often referred to as a Fermi doublet.[7] The presence of these two bands is a strong indicator of an aldehyde functional group.

-

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch of a terminal alkyne is typically weak and appears in this region.

-

C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde.[5][7]

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to several bands in this region.

-

Aryl-O-CH₂ Stretches (~1250, ~1050 cm⁻¹): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage will produce strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[9]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[9]

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.[10]

-

Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺• (Molecular Ion) |

| 159 | Moderate | [M-H]⁺ |

| 131 | High | [M-CHO]⁺ |

| 121 | Moderate | [M-C₃H₃O]⁺ |

| 103 | Low | [C₇H₅O-CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺•, m/z 160): The peak at m/z 160 corresponds to the intact molecular ion, confirming the molecular weight of the compound. Aromatic compounds often show a relatively intense molecular ion peak due to the stability of the aromatic ring.[3]

-

[M-H]⁺ (m/z 159): Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway for aldehydes.

-

[M-CHO]⁺ (m/z 131): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), leading to a prominent peak at m/z 131. This is a characteristic fragmentation for benzaldehyde derivatives.[11]

-

Propargyl Cation ([C₃H₃]⁺, m/z 39): Cleavage of the ether bond can lead to the formation of the stable propargyl cation, which is expected to be a significant peak.

The following diagram illustrates a plausible fragmentation pathway for 3-Prop-2-ynyloxy-benzaldehyde in an EI mass spectrometer.

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. rtilab.com [rtilab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Determination and Analysis of the Crystal Structure of 3-Prop-2-ynyloxy-benzaldehyde

Abstract

3-Prop-2-ynyloxy-benzaldehyde is a versatile bifunctional organic molecule, incorporating a reactive aldehyde and a terminal alkyne. These functional groups make it a valuable building block in click chemistry, pharmaceutical synthesis, and materials science[1][2]. While its solution-phase chemistry is leveraged, a critical gap exists in our understanding of its solid-state properties, as a definitive public record of its single-crystal X-ray structure is not available. This guide provides a comprehensive framework for determining this unknown structure. It outlines a robust protocol for synthesis and purification, a detailed strategy for single-crystal growth, and the workflow for X-ray diffraction analysis. Furthermore, by analyzing the crystal structures of closely related isomers and derivatives, this document offers an expert prediction of the key intermolecular interactions—such as C−H···O hydrogen bonds and π-π stacking—that are anticipated to govern its supramolecular architecture. This work serves as both a practical laboratory guide and a predictive blueprint for researchers in crystallography, drug development, and materials engineering.

Introduction and Scientific Rationale

The precise three-dimensional arrangement of molecules in a crystal lattice dictates a compound's bulk properties, including its melting point, solubility, stability, and even its biological activity. For a molecule like 3-Prop-2-ynyloxy-benzaldehyde, which contains both a hydrogen-bond acceptor (the aldehyde oxygen) and multiple weak hydrogen-bond donors (the terminal alkyne and aromatic C-H groups), understanding its crystal packing is paramount[3][4].

The determination of its crystal structure will provide invaluable insights into:

-

Supramolecular Synthons: Identifying the dominant and recurring patterns of intermolecular interactions. The interplay between the aldehyde, ether, and alkyne functionalities likely creates a unique packing motif.

-

Structure-Property Relationships: Correlating the molecular packing with physical properties. For instance, dense packing driven by strong interactions typically leads to higher melting points and lower solubility.

-

Polymorphism Screening: Providing a reference structure (the thermodynamically stable form under given conditions) against which potential polymorphs can be compared.

-

Rational Drug Design: Informing the design of co-crystals or pharmaceutical salts where this molecule is used as a scaffold or intermediate.

This guide provides the complete experimental and theoretical framework necessary to achieve this structural elucidation.

Proposed Synthesis and High-Purity Recrystallization

The synthesis of aryl propargyl ethers is reliably achieved via a Williamson ether synthesis. The following protocol is adapted from established methods for similar phenol derivatives[5].

Synthesis Protocol: 3-hydroxybenzaldehyde to 3-Prop-2-ynyloxy-benzaldehyde

Reaction Scheme: (3-hydroxybenzaldehyde) + (Propargyl Bromide) --[K₂CO₃, Acetone]--> (3-Prop-2-ynyloxy-benzaldehyde)

Materials & Equipment:

-

3-hydroxybenzaldehyde (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup (separatory funnel, beakers)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde and anhydrous acetone (approx. 15 mL per gram of aldehyde). Begin stirring to dissolve the aldehyde.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Alkylation: Add propargyl bromide dropwise to the stirring suspension at room temperature.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

-

Wash the solids with a small amount of acetone.

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol: Recrystallization

Causality: High-purity material is a prerequisite for growing high-quality single crystals. Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility at different temperatures[6]. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Step-by-Step Procedure:

-

Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., isopropanol, ethanol, hexanes/ethyl acetate mixture). An ideal choice is a solvent system like isopropanol or an ethyl acetate/hexanes mixture.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical to allow for the formation of large, well-ordered crystals rather than rapid precipitation of small crystals[6].

-

Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for 30-60 minutes to maximize the yield of pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. Verify purity via NMR and melting point analysis.

A Guide to Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing slow nucleation and growth from a supersaturated solution[7]. Several techniques can be employed, and the choice depends on the compound's properties[8][9][10].

Experimental Workflow for Crystal Growth

The following diagram outlines a logical workflow for screening crystallization conditions.

Caption: Workflow for growing single crystals of 3-Prop-2-ynyloxy-benzaldehyde.

Detailed Crystallization Protocols

A. Slow Evaporation: This is the simplest method and often a good starting point[9].

-

Prepare a nearly saturated solution of the compound in a suitable, relatively volatile solvent (e.g., ethyl acetate or acetone).

-

Filter the solution through a small plug of cotton or a syringe filter into a clean vial.

-

Cover the vial with a cap or parafilm, and pierce it with 1-2 small holes using a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

B. Vapor Diffusion: This technique is excellent for small quantities and provides fine control over the rate of crystallization[9][10].

-

Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

Antisolvent: The larger jar should contain a small amount of an "antisolvent"—a volatile solvent in which the compound is insoluble but which is miscible with the solvent used for the solution (e.g., solution in toluene, antisolvent is hexanes).

-

Diffusion: Over time, the antisolvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Proposed X-ray Diffraction and Structure Analysis

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.

| Parameter | Description | Significance |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Defines the symmetry constraints on the unit cell dimensions. |

| Space Group | The set of symmetry operations that describe the repeating pattern of the molecules. | Reveals the inherent symmetry of the molecular packing. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the smallest repeating unit. | Provides the volume and shape of the molecular "container." |

| Z value | The number of molecules per unit cell. | Relates the macroscopic crystal to the molecular level. |

| R-factor (R1) | The residual factor; a measure of the agreement between the calculated and observed structure factors. | A key indicator of the quality of the final structural model. Values < 0.05 are considered excellent. |

Predictive Analysis of Supramolecular Assembly

While the target structure is unknown, the known crystal structures of related benzaldehyde derivatives provide a strong basis for predicting the key intermolecular interactions[3][4]. Analysis of the crystal structure of the related compound 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde shows that C-H···O bonds and π···π interactions are crucial for assembling the 3D framework[11]. Similarly, the structure of 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde is stabilized by C-H···O bonds and π–π stacking interactions[12].

Based on these precedents, we can predict the primary interactions that will likely be present in the crystal structure of 3-Prop-2-ynyloxy-benzaldehyde.

Predicted Key Interactions:

-

C(sp)-H···O=C Hydrogen Bond: The acidic terminal alkyne proton is a strong C-H donor and is highly likely to form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This is a common and robust interaction in terminal alkynes[11].

-

C(aromatic)-H···O=C Hydrogen Bond: Aromatic C-H groups adjacent to the aldehyde can also act as weak hydrogen bond donors to the carbonyl oxygen.

-

π-π Stacking: The electron-rich aromatic rings are expected to stack in an offset or parallel-displaced fashion to maximize attractive electrostatic interactions.

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion and Anticipated Significance

This technical guide establishes a clear and actionable pathway for the first-time determination of the crystal structure of 3-Prop-2-ynyloxy-benzaldehyde. By following the detailed protocols for synthesis, purification, and crystal growth, researchers can obtain diffraction-quality single crystals. The subsequent X-ray analysis, guided by the predictive insights from known analogous structures, will unambiguously reveal the compound's supramolecular architecture.

The successful elucidation of this structure will be a significant contribution, providing a foundational piece of data for materials scientists seeking to design novel co-crystals and for medicinal chemists using this scaffold in drug development. It will replace ambiguity with certainty, allowing for a more profound, structure-based understanding of the solid-state behavior of this important chemical building block.

References

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Advances. [Link][3]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). Semantic Scholar. [Link][13]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health (NIH). [Link][4]

-

Ab-initio crystal structure determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde using laboratory X-ray powder diffraction data and Hirshfeld surface analysis. (2017). AIP Publishing. [Link][11]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2014). National Institutes of Health (NIH). [Link][9]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link][7]

-

Crystallisation Techniques. University of Washington. [Link][10]

-

Evolution of Solute-Water Interactions in the Benzaldehyde-(H2O)1-6 Clusters by Rotational Spectroscopy. (2023). PubMed. [Link][14]

-

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem. [Link][15]

-

2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde. (2013). National Institutes of Health (NIH). [Link][12]

-

Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. (2019). ResearchGate. [Link][16]

-